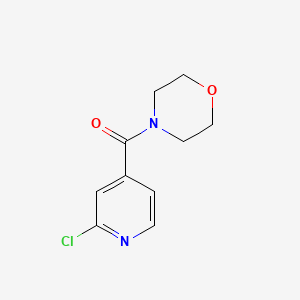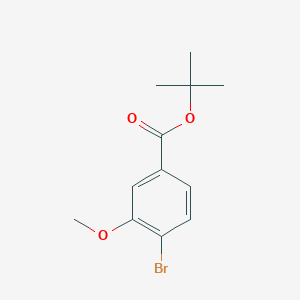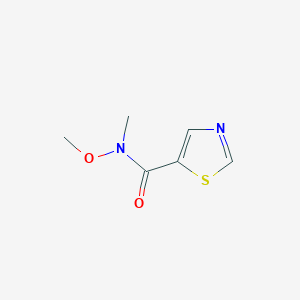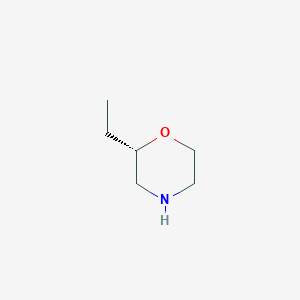
7-bromo-N,N-dimethyl-9H-fluoren-2-amine
准备方法
合成路线和反应条件
K162 的合成涉及多个步骤,从制备芴核心开始。这通常通过傅克酰化反应实现,然后进行各种官能团修饰以引入所需的取代基。 反应条件通常涉及使用强酸如硫酸或路易斯酸如氯化铝来促进酰化过程 .
工业生产方法
虽然 K162 的具体工业生产方法尚未得到广泛记录,但总体方法将涉及扩大实验室合成程序。 这将包括优化反应条件以确保高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法 .
化学反应分析
反应类型
K162 会经历多种类型的化学反应,包括:
氧化: K162 可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变 K162 的氧化态,可能改变其生物活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生更饱和的化合物。 取代反应会导致卤化或烷基化衍生物的产生 .
科学研究应用
相似化合物的比较
类似化合物
姜黄素: 另一种以其抗淀粉样蛋白特性而闻名的化合物,姜黄素也抑制淀粉样蛋白 β 聚集,但其化学结构和结合特征不同。
表没食子儿茶素没食子酸酯 (EGCG): 存在于绿茶中,EGCG 已被证明可以抑制淀粉样蛋白 β 纤维形成,类似于 K162,但具有不同的分子相互作用。
K162 的独特性
K162 由于其对淀粉样蛋白 β 肽的高结合亲和力和其穿透血脑屏障的能力而脱颖而出,使其在降低大脑中淀粉样蛋白负荷方面特别有效。 其独特的芴基结构也有助于其稳定性和反应性,使其有别于其他淀粉样蛋白 β 抑制剂 .
作用机制
K162 主要通过与淀粉样蛋白 β 肽结合而发挥作用,从而抑制其聚集形成有毒的纤维。这种结合具有很高的亲和力,如其低的解离常数(KD 值为 19 微摩尔)所证明。通过阻止有毒寡聚体的形成,K162 有助于维持细胞膜的完整性并降低神经毒性。 这种独特的作用机制使 K162 成为治疗阿尔茨海默病的潜在候选药物 .
属性
IUPAC Name |
7-bromo-N,N-dimethyl-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKWWJTYSDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647729 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677746-25-7 | |
| Record name | 7-Bromo-N,N-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)
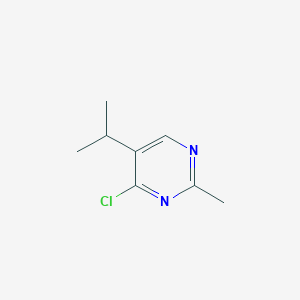
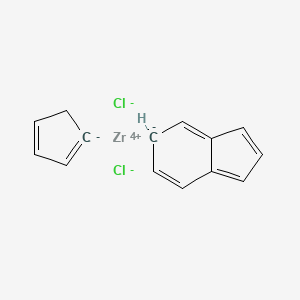
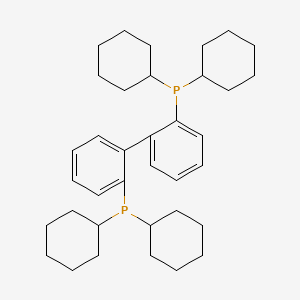

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

